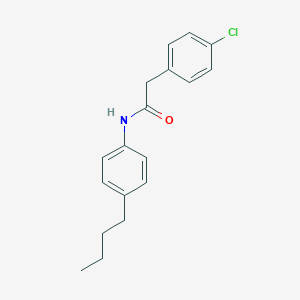
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide, also known as BCAA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a member of the acetanilide family of compounds and is structurally similar to other drugs such as acetaminophen and phenacetin. BCAA has been shown to exhibit a range of biological effects, including analgesic, anti-inflammatory, and antipyretic properties. In
Mécanisme D'action
The exact mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been shown to reduce fever in animal models of infection. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit low toxicity in animal models, making it a safe compound to use in lab experiments. However, there are also some limitations to the use of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific disease or condition being studied.
Orientations Futures
There are several future directions for the study of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of new synthesis methods to produce N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in higher yields and with greater purity. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide and how it interacts with other compounds in the body. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide may also have potential uses in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to explore these potential therapeutic applications of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Méthodes De Synthèse
The synthesis of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chloroacetophenone with 4-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to yield pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and antipyretic effects in animal models. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
Propriétés
Formule moléculaire |
C18H20ClNO |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-2-3-4-14-7-11-17(12-8-14)20-18(21)13-15-5-9-16(19)10-6-15/h5-12H,2-4,13H2,1H3,(H,20,21) |
Clé InChI |
NNAPKMOMYHABKN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




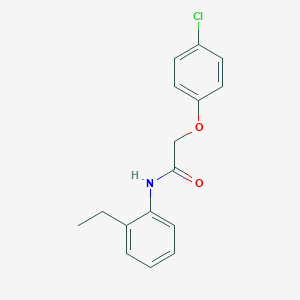




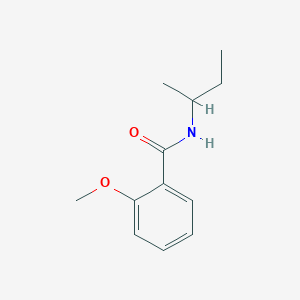
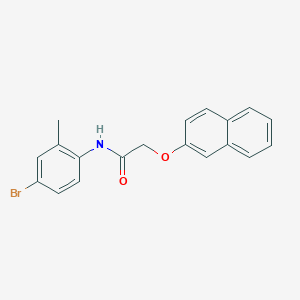
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)


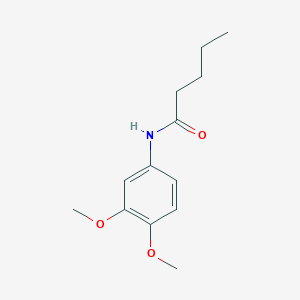
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)